molecular formula C19H20ClN3O2 B10812976 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B10812976
M. Wt: 357.8 g/mol
InChI Key: SOCVWEYVXHZECN-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chloro-3,5-dimethylphenoxy group linked to an acetamide backbone, with a benzimidazole-ethyl substituent on the nitrogen atom. X-ray powder diffraction studies confirm its crystalline nature, with unit-cell parameters and Miller indices consistent with stable packing arrangements .

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H20ClN3O2/c1-12-9-14(10-13(2)19(12)20)25-11-18(24)21-8-7-17-22-15-5-3-4-6-16(15)23-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

SOCVWEYVXHZECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602)

  • Structural Differences : Replaces the benzimidazole-ethyl group with a 4-methylpyridin-2-yl substituent.
  • Activity : Functions as a synthetic auxin agonist, inducing herbicidal effects by mimicking plant growth hormones like indole-3-acetic acid (IAA) .
  • Key Distinction : The pyridinyl group may enhance solubility but reduce binding affinity to pesticidal targets compared to the benzimidazole moiety.

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide Hydrochloride

  • Structural Differences: Substitutes chlorine with bromine on the phenoxy ring and features a diethylaminoethyl group.

N-(1,3-Benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide

  • Structural Differences: Replaces the phenoxy group with a naphthalene ring and substitutes benzimidazole with benzothiazole.
  • Activity : Demonstrates antimicrobial properties, highlighting how heterocycle variations (benzothiazole vs. benzimidazole) shift biological targets .

Functional Analogues with Benzimidazole Moieties

2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide

  • Structural Differences: Incorporates a propenylphenoxypropyl extension on the benzimidazole, increasing molecular flexibility.
  • Activity : The extended alkyl chain may enhance binding to hydrophobic pockets in target enzymes, though this modification could reduce metabolic stability .

Research Findings and Activity Trends

Pesticidal Efficacy

  • The target compound’s benzimidazole-ethyl group confers superior pesticidal activity compared to phenyl or pyridinyl derivatives, likely due to stronger interactions with chitin synthases or cytochrome P450 enzymes in pests .

Selectivity and Toxicity

  • Chlorine vs. Bromine : Brominated analogs (e.g., ) may exhibit broader-spectrum activity but higher bioaccumulation risks due to bromine’s persistence .
  • Heterocycle Impact : Benzimidazole derivatives generally show lower mammalian toxicity than benzothiazole analogs, attributed to selective metabolism .

Comparative Data Table

Compound Name Phenoxy Substituents Acetamide Substituent Primary Activity Reference
Target Compound 4-Cl, 3,5-diMe Benzimidazol-2-yl ethyl Pesticidal
Compound 602 4-Cl, 3,5-diMe 4-Me-pyridin-2-yl Herbicidal (auxin agonist)
2-(4-Bromo-3,5-diMe-phenoxy)-N-(diethylaminoethyl)acetamide·HCl 4-Br, 3,5-diMe Diethylaminoethyl Broad-spectrum (predicted)
N-(1,3-Benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl Benzothiazol-2-yl Antimicrobial

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